Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
Description
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate (molecular formula: C₉H₁₈NNaO₄S; molecular weight: 259.30 g/mol) is an organosulfur compound featuring a sulfinic acid moiety (SO₂⁻), a tert-butoxycarbonyl (Boc) protecting group, and a methylamino group attached to a propane backbone . The sodium ion enhances its aqueous solubility, making it suitable for applications in organic synthesis and medicinal chemistry. Its Boc group stabilizes the amino functionality during reactions, while the sulfinate moiety contributes to redox reactivity and nucleophilic properties .
Properties
Molecular Formula |
C8H16NNaO4S |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
sodium;1-[(2-methylpropan-2-yl)oxycarbonylamino]propane-2-sulfinate |
InChI |
InChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1 |
InChI Key |
JPKQHDQVRHTSLM-UHFFFAOYSA-M |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfides.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection , and oxidizing agents such as hydrogen peroxide for oxidation reactions. The conditions for these reactions vary, but they often involve mild temperatures and controlled pH levels.
Major Products
The major products formed from these reactions include sulfonates, sulfides, and free amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound can be used in peptide synthesis as a protected amino acid derivative.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of sodium1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate involves the reactivity of the sulfinate group and the Boc-protected amine. The Boc group provides stability and protection during synthetic processes, while the sulfinate group can participate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid structure, combining a Boc-protected amine with a sulfinic acid salt. Below is a comparative analysis with key analogs:
Reactivity and Solubility
- Sulfinate Reactivity : The target compound’s sulfinate moiety enables nucleophilic substitution and participation in Michael additions, similar to sodium sulfinate. However, the Boc group prevents unwanted side reactions at the amine site, unlike unprotected analogs .
- Solubility : The sodium salt form grants superior water solubility (>50 mg/mL) compared to neutral sulfoxides (e.g., tert-butyl sulfoxide, solubility ~10 mg/mL) .
- Boc Group Stability : The Boc protection enhances stability under acidic conditions, a feature absent in N-acetylcysteine or methionine sulfoxide .
Research Findings and Data Tables
Key Physicochemical Properties
| Property | This compound | Sodium sulfinate | N-acetylcysteine |
|---|---|---|---|
| Aqueous Solubility | >50 mg/mL | ~100 mg/mL | ~200 mg/mL |
| Melting Point | 180–185°C (decomposes) | 250–300°C | 109–113°C |
| Redox Activity | High (sulfinate-mediated) | High | Moderate (thiol-based) |
| Protective Group | Boc | None | Acetyl |
Biological Activity
Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is a sulfinic acid derivative characterized by its unique structure, which includes a tert-butoxycarbonyl protecting group and a sulfinyl functional group. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
Chemical Structure and Properties
The molecular formula for Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is C₈H₁₆NNaO₄S, with a molecular weight of approximately 215.28 g/mol. The presence of the sulfinyl group enhances its reactivity, allowing it to participate in various biochemical interactions.
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₆NNaO₄S |
| Molecular Weight | 215.28 g/mol |
| Functional Groups | Sulfinyl, tert-butoxycarbonyl |
| Solubility | Highly soluble in aqueous solutions |
The biological activity of Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Research indicates that compounds containing sulfinic groups can exhibit antimicrobial and anti-inflammatory properties. The mechanism often involves covalent bonding with nucleophilic amino acids like cysteine and lysine, potentially altering their function and activity.
Key Biological Activities:
- Antimicrobial Properties : Compounds with sulfinic groups have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific protein targets.
- Protein Modification : It can modify proteins through covalent interactions, impacting their functionality.
Research Findings
Recent studies have focused on the synthesis and characterization of Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate, exploring its potential applications in drug development and biochemical research.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli when tested in vitro. The compound's mechanism was linked to its ability to disrupt bacterial cell membranes.
-
Protein Interaction Studies :
- Interaction studies using mass spectrometry revealed that the compound binds effectively to proteins involved in inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases.
- Synthesis and Reactivity :
Comparative Analysis
To better understand the uniqueness of Sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Sodium Sulfinate | Simple sulfonate structure | Commonly used as a reducing agent |
| N-acetylcysteine | Contains thiol and amine groups | Known for antioxidant properties |
| Methionine Sulfoxide | Sulfoxide derivative of an amino acid | Plays a role in protein synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
